2-Butoxy-1-methylethyl acetate
Description
Significance and Research Rationale for Glycol Ether Esters in Chemical Science
Glycol ether esters, including 2-Butoxy-1-methylethyl acetate (B1210297), represent a versatile class of organic solvents with a unique molecular structure that incorporates both ether and ester functional groups. sigmaaldrich.cn This dual functionality imparts a favorable combination of properties, such as excellent solvency for a wide range of substances, chemical stability, and compatibility with both water and numerous organic solvents. sigmaaldrich.cn Their utility spans across various sectors, including paints and coatings, printing inks, cleaners, and as intermediates in chemical synthesis. shell.comglycol-ethers.eu
The primary research rationale for investigating glycol ether esters stems from their widespread use and the need to understand their behavior in different formulations and environments. In the coatings industry, for instance, they act as coalescing agents, facilitating the formation of a uniform and durable film as the coating dries. glycol-ethers.eu Their relatively slow evaporation rate is a crucial property in this context. iarc.fr In cleaning formulations, their ability to dissolve both water-soluble and greasy soils makes them highly effective. sigmaaldrich.cn
Furthermore, the environmental fate and toxicological profiles of glycol ether esters are areas of active research. Due to their extensive use, understanding their impact on ecosystems and human health is paramount. This has led to a shift in industrial preference from ethylene (B1197577) glycol ethers (E-series) to propylene (B89431) glycol ethers (P-series), like 2-Butoxy-1-methylethyl acetate, as the latter are generally considered to have a more favorable toxicological profile. researchgate.net Research continues to focus on developing safer and more environmentally benign alternatives, driving the investigation into the structure-property-toxicity relationships within the glycol ether ester family. nih.gov
Historical Trajectories and Evolution of Research on this compound Analogs
The use of glycol ethers dates back to the 1930s, and for nearly half a century, they have been in general use. iarc.fr The initial focus of research and industrial application was on ethylene glycol ethers (E-series). However, over the past few decades, toxicological studies have raised concerns about certain E-series glycol ethers, leading to a significant shift towards the use of propylene glycol ethers (P-series) and their acetates. researchgate.net This transition has been a major driver in the evolution of research on analogs of this compound.
The research trajectory for propylene glycol butyl ether (an analog and precursor to this compound) and its acetate has been influenced by the need for effective and safer solvents. acs.org Early research focused on the synthesis and basic physical properties. For example, the preparation of propylene glycol butyl ether can be achieved through the reaction of propylene oxide with n-butanol. acs.org More recent research has explored optimizing these synthesis processes, for instance, by using continuous tube reactors with solid acid catalysts to improve efficiency and reduce waste. researchgate.net
Stereochemical Considerations and Isomeric Purity in this compound Research
Stereochemistry and isomeric purity are critical aspects in the study of this compound. The presence of a chiral center in the "1-methylethyl" portion of the molecule means that it can exist as different stereoisomers. Specifically, this compound is a mixture of isomers. tajhizkala.irastm.orgastm.org The commercial product is typically a mixture of the alpha (α) and beta (β) isomers, with the α-isomer being the predominant form. epa.gov
The specific isomer present can significantly influence the physical, chemical, and biological properties of the compound. For instance, the toxicity of propylene glycol ethers can differ between isomers. ecetoc.org Therefore, controlling the isomeric composition during synthesis is a key area of research. The synthesis of propylene glycol butyl ether, the precursor to the acetate, from propylene oxide and n-butanol, can lead to the formation of different isomers depending on the reaction conditions and catalyst used. acs.org
The determination of isomeric purity is crucial for quality control and for understanding the compound's behavior. Gas chromatography is a widely used analytical technique to separate and quantify the different isomers present in a sample. tajhizkala.irastm.org Standard test methods have been developed to determine the purity of propylene glycol ethers and their acetates, specifying the acceptable ranges for different isomers. For example, in the case of propylene glycol monomethyl ether (a related compound), the commercial product is a mixture of 1-methoxy-2-propanol (B31579) and 2-methoxy-1-propanol. tajhizkala.ir Similarly, this compound is a mixture of isomers, and its properties are a reflection of the composition of this mixture. tajhizkala.irastm.orgastm.org
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
| This compound | 85409-76-3 | C9H18O3 | 174.24 | 224.3 at 760 mmHg | 0.93 | 75.1 |
| 2-Butoxyethyl acetate | 112-07-2 | C8H16O3 | 160.21 | 192 | 0.942 at 25°C | 71 |
| Propylene glycol monomethyl ether (PGME) | 107-98-2 | C4H10O2 | 90.12 | 120 | 0.92 | 30 |
| Propylene glycol monomethyl ether acetate (PGMEA) | 108-65-6 | C6H12O3 | 132.16 | 146 | 0.97 | 45 |
Data sourced from shell.comguidechem.comalfa-chemistry.comwikipedia.orgchemicalbook.com
Table 2: Isomeric Composition of Commercial Propylene Glycol Ethers
| Compound | Predominant Isomer | Typical Purity of Predominant Isomer | Minor Isomer(s) | Typical Content of Minor Isomer(s) |
| Propylene glycol monomethyl ether (PGME) | 1-Methoxy-2-propanol (α-isomer) | >99.5% | 2-Methoxy-1-propanol (β-isomer) | <0.5% |
| Propylene glycol monomethyl ether acetate (PGMEA) | 1-Methoxy-2-acetoxypropane | Typically >99.8% | 2-Methoxy-1-acetoxypropane | Typically <0.1% |
Structure
2D Structure
3D Structure
Properties
CAS No. |
85409-76-3 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-butoxypropan-2-yl acetate |
InChI |
InChI=1S/C9H18O3/c1-4-5-6-11-7-8(2)12-9(3)10/h8H,4-7H2,1-3H3 |
InChI Key |
FUWDFGKRNIDKAE-UHFFFAOYSA-N |
SMILES |
CCCCOCC(C)OC(=O)C |
Canonical SMILES |
CCCCOCC(C)OC(=O)C |
Other CAS No. |
85409-76-3 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 2 Butoxy 1 Methylethyl Acetate
Esterification Reaction Pathways for 2-Butoxy-1-methylethyl Acetate (B1210297) Synthesis
The most prevalent method for producing 2-butoxy-1-methylethyl acetate is the direct esterification of its precursor alcohol, 2-butoxy-1-methylethanol, with acetic acid. This is an equilibrium-limited reaction where a molecule of water is eliminated for each molecule of ester formed. To drive the reaction towards the product side, an excess of one reactant (typically the less expensive one) may be used, and the water byproduct is continuously removed.
An alternative, though less common, pathway is transesterification. This involves reacting 2-butoxy-1-methylethanol with another acetate ester, such as methyl acetate or ethyl acetate, to yield this compound and the corresponding alcohol (methanol or ethanol). researchgate.netacs.org Transesterification can be advantageous in certain process configurations, particularly when trying to avoid the presence of water, which can complicate separations. aiche.org
Homogeneous and Heterogeneous Catalytic Approaches in this compound Formation
Catalysis is essential to achieve commercially viable reaction rates for the synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed in industrial processes.
Homogeneous catalysts , which operate in the same phase as the reactants, have been traditionally used. These are typically strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. google.comgoogle.com While they offer high catalytic activity, their use presents significant drawbacks, including equipment corrosion, difficulties in separating the catalyst from the product, and the generation of acidic waste streams that require neutralization. mdpi.comresearchgate.net
Heterogeneous catalysts , which are in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction), have become the preferred option in modern production facilities. mdpi.com These solid acid catalysts overcome many of the disadvantages of their homogeneous counterparts. Key advantages include ease of separation from the product mixture, reduced corrosion, and the potential for catalyst regeneration and reuse, leading to more environmentally friendly and cost-effective processes. ripublication.comsemanticscholar.org
Common types of heterogeneous catalysts used for this esterification include:
Ion-exchange resins: Macroporous polymeric resins with sulfonic acid functional groups, such as Amberlyst-15, are widely used. aiche.orgresearchgate.netscirp.org They exhibit high activity and stability under typical reaction conditions. mdpi.commdpi.com
Zeolites: These microporous aluminosilicates can also function as solid acid catalysts. google.com
Sulfated metal oxides: Materials like sulfated zirconia or titania have also been explored for their catalytic activity in esterification reactions. researchgate.net
The following table provides a comparative overview of reaction conditions for similar esterification processes using different catalytic approaches.
| Catalyst Type | Catalyst Example | Reactants | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion/Yield | Reference |
| Homogeneous | p-Toluenesulfonic acid | Propylene (B89431) Glycol Methyl Ether, Acetic Acid | 100-150 | - | High Conversion | google.com |
| Heterogeneous | Amberlyst-15 | Propylene Glycol Methyl Ether, Acetic Acid | 60-100 | 1:1 to 1:4 | >70% Conversion | mdpi.comresearchgate.net |
| Heterogeneous | Solid Acid Catalyst | Propylene Glycol Methyl Ether, Acetic Acid | 70-150 | 1:1 to 1.5:1 | High Efficiency | patsnap.com |
Advanced Reaction Engineering for Continuous Production of this compound
To enhance efficiency and throughput, the continuous production of this compound is favored over batch processes. A key technology in this domain is reactive distillation (RD) . acs.orgscispace.com This process intensification technique combines the chemical reaction and the separation of products into a single integrated unit. usm.my
In an RD column for this compound synthesis, the esterification reaction occurs in a reactive zone, which often contains a structured packing embedded with a heterogeneous catalyst. scispace.com As the reactants, 2-butoxy-1-methylethanol and acetic acid, pass through this zone, the ester is formed. Simultaneously, the more volatile byproducts, primarily water, are removed from the top of the column, while the heavier ester product is collected from the bottom. google.com
The main advantages of using reactive distillation include:
Overcoming Equilibrium Limitations: The continuous removal of water shifts the reaction equilibrium to the right, driving the reaction towards completion and achieving higher reactant conversion than in conventional reactors. aidic.itresearchgate.net
Reduced Capital Costs: Integrating reaction and separation into one unit reduces the plant's footprint and the need for separate pieces of equipment. scispace.com
The design of a continuous process can be further optimized using techniques like pressure-swing distillation to improve separation efficiency and reduce energy costs even more. mdpi.com
Novel Precursor Synthesis and Alternative Routes to this compound
While direct esterification is the dominant pathway, research has explored alternative routes. One such route begins with the etherification of propylene oxide with butanol. acs.org This reaction produces a mixture of propylene glycol butyl ether isomers, including the necessary 2-butoxy-1-methylethanol precursor, which is then separated and subsequently acetylated to form the final product. Controlling the regioselectivity of the initial reaction to favor the desired isomer is a key challenge in this approach.
Another alternative is the transesterification of propylene glycol with a different acetate ester, such as sec-butyl acetate, using a metal oxide catalyst like calcium oxide. google.com This avoids the use of acetic acid directly.
Sustainable and Environmentally Benign Synthesis of this compound
The drive for "green chemistry" has spurred the development of more sustainable methods for synthesizing this compound. acs.orggoogle.com A primary focus is the replacement of corrosive and polluting homogeneous acid catalysts with reusable, solid heterogeneous catalysts like ion-exchange resins. mdpi.commdpi.com This shift significantly reduces waste generation and simplifies the purification process.
The use of ionic liquids as environmentally friendly catalysts has also been investigated for the synthesis of the propylene glycol ether precursors. cjcatal.com These catalysts can offer high efficiency under mild conditions and can be recycled.
Chemical Reactivity and Mechanistic Studies of 2 Butoxy 1 Methylethyl Acetate
Hydrolysis Kinetics and Mechanisms of 2-Butoxy-1-methylethyl Acetate (B1210297)
Hydrolysis represents a primary pathway for the transformation of 2-Butoxy-1-methylethyl acetate. This process involves the cleavage of the ester bond to yield 1-Butoxy-2-propanol (B1222761) and acetic acid. The reaction can be catalyzed by acids, bases, or enzymes.
While specific kinetic studies for this compound are not extensively detailed in publicly available literature, its hydrolysis mechanism can be reliably inferred from the well-established principles of ester chemistry and studies on analogous compounds like propylene (B89431) glycol methyl ether acetate (PGMEA). mdpi.comresearchgate.net
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., sulfuric acid), the hydrolysis of the ester follows the Aac2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (1-Butoxy-2-propanol) regenerates the acid catalyst and releases acetic acid. This reaction is reversible, and the reverse process is known as Fischer esterification. researchgate.net
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis proceeds via the Bac2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide ion (1-butoxy-2-propoxide) as the leaving group. This alkoxide is a strong base and immediately deprotonates the newly formed acetic acid, driving the reaction to completion. Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the final deprotonation step forms a resonance-stabilized carboxylate salt.
The expected products from these hydrolysis pathways are summarized in the table below.
| Reaction Type | Catalyst | Primary Products | Mechanism |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H⁺ (e.g., H₂SO₄) | 1-Butoxy-2-propanol and Acetic Acid | Aac2 (Reversible) |
| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH) | 1-Butoxy-2-propanol and Acetate Salt (e.g., Sodium Acetate) | Bac2 (Irreversible) |
The biotransformation of glycol ether acetates is predominantly initiated by enzymatic hydrolysis. Studies on closely related propylene glycol ethers demonstrate that the ester linkage is rapidly cleaved in biological systems by non-specific carboxylesterases and lipases present in the liver, blood, and other tissues. google.comnih.gov
Research on propylene glycol monomethyl ether acetate (PGMEA) has shown that it is rapidly and extensively hydrolyzed to its parent glycol ether, propylene glycol monomethyl ether (PGME), in vivo. nih.gov This rapid hydrolysis means that the systemic toxicological profile of the acetate is often considered equivalent to that of the parent glycol ether. nih.gov One study quantified the in vitro hydrolysis rates of PGMEA in rat and human blood and liver homogenates, providing valuable kinetic data. The results indicate that the hydrolysis is significantly faster in rat blood than in human blood, while the rates in liver homogenates are more comparable. nih.gov
Given the structural similarity, this compound is expected to follow the same pathway, being hydrolyzed by esterases to 1-Butoxy-2-propanol and acetic acid. The following table presents the hydrolysis half-life data for the analogous compound, PGMEA.
| Compound | Biological Matrix | Species | Concentration | Hydrolysis Half-Life (minutes) |
|---|---|---|---|---|
| PGMEA (Analog) | Whole Blood | Human | 5 µg/mL | 36 |
| Rat | 5 µg/mL | 16 | ||
| Liver Homogenate | Human | 5 µg/mL | 27-30 | |
| Rat | 5 µg/mL | 34 |
Oxidation and Reduction Pathways of this compound
Following hydrolysis, the primary metabolite, 1-Butoxy-2-propanol, is subject to oxidative metabolism. By analogy with other glycol ethers, this oxidation is likely mediated by enzymes such as alcohol and aldehyde dehydrogenases in the liver. who.int The secondary alcohol group of 1-Butoxy-2-propanol can be oxidized to a ketone, forming 1-butoxy-2-propanone. An alternative minor pathway could involve O-dealkylation at the ether linkage.
Reduction pathways are not considered significant for this compound under typical environmental or physiological conditions, as the functional groups (ester and ether) are already in a reduced state.
Thermal Stability and Decomposition Mechanisms of this compound
Propylene glycol ethers are generally considered to be stable compounds under normal storage conditions. However, at high temperatures, they can undergo thermal decomposition. nih.gov The presence of the ether linkage suggests a potential for the formation of explosive peroxides upon prolonged exposure to air and light, a known reactivity pathway for ethers.
The decomposition of this compound under thermal stress would likely proceed through the cleavage of the weakest bonds. The C-O bonds of the ester and ether groups are the most probable sites for initial fragmentation. This can lead to the formation of smaller, volatile compounds, including alkenes (e.g., propene, butene), aldehydes, and carboxylic acids. At high temperatures in the presence of oxygen, oxidation can occur, leading to the formation of products such as propionaldehyde, lactic acid, and pyruvic acid, alongside acetic acid from the acetate group. nih.gov
Environmental Transformation and Degradation Pathways of 2 Butoxy 1 Methylethyl Acetate
Biodegradation Studies of 2-Butoxy-1-methylethyl Acetate (B1210297) in Aqueous and Soil Systems
While specific studies on 2-butoxy-1-methylethyl acetate are limited, the biodegradation pathway can be inferred from research on its hydrolysis product, 1-butoxy-2-propanol (B1222761), and the closely related compound, 2-butoxyethanol (B58217). Propylene (B89431) glycol ethers are generally characterized by their high aqueous solubility and rapid biodegradation. ccme.ca The half-life of propylene glycol in soil, for instance, is estimated to be between one and five days, a rate that can be influenced by soil properties and temperature. ccme.ca
It is anticipated that in aqueous and soil environments, this compound will first undergo hydrolysis, a reaction catalyzed by esterase enzymes present in various microorganisms. cir-safety.org This process cleaves the ester linkage, forming 1-butoxy-2-propanol and acetic acid. Acetic acid is a readily biodegradable substance that can be utilized by a wide range of microorganisms. The subsequent fate of the compound is then determined by the biodegradation of 1-butoxy-2-propanol.
Studies on the biodegradation of the structurally similar 2-butoxyethanol have identified several bacterial strains capable of its complete degradation. These microorganisms were isolated from diverse environments, including forest soil, biotrickling filters, bioscrubbers, and activated sludge. researchgate.net This suggests that a broad range of microbial communities possess the necessary enzymatic machinery to break down butoxy-substituted glycol ethers.
The identified bacterial genera with the capability to degrade 2-butoxyethanol include Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus. researchgate.net Within the isolated strains, eight belonged to the genus Pseudomonas, highlighting its significant role in the degradation of this class of compounds. researchgate.net
The enzymatic degradation is initiated by the oxidation of the alcohol group. In mammals, 2-butoxyethanol is metabolized by alcohol dehydrogenase. nih.gov In bacteria, the degradation of nonpolar ethers can be initiated by monooxygenase enzymes, which hydroxylate the carbon atom adjacent to the ether bond. researchgate.net Following the initial oxidation of the alcohol, further enzymatic steps lead to the cleavage of the ether bond.
Table 1: Microbial Genera Involved in the Degradation of 2-Butoxyethanol
| Microbial Genus | Isolated From | Reference |
| Pseudomonas | Forest soil, biotrickling filter, bioscrubber, activated sludge | researchgate.net |
| Hydrogenophaga | Forest soil, biotrickling filter, bioscrubber, activated sludge | researchgate.net |
| Gordonia | Forest soil, biotrickling filter, bioscrubber, activated sludge | researchgate.net |
| Cupriavidus | Forest soil, biotrickling filter, bioscrubber, activated sludge | researchgate.net |
The biodegradation of 2-butoxyethanol by gram-negative bacteria has been shown to proceed through an initial oxidation to 2-butoxyacetic acid (2-BAA). researchgate.net This is followed by the cleavage of the ether bond, which results in the formation of glyoxylate (B1226380) and n-butanol. researchgate.net The n-butanol can be further oxidized to butanoic acid. researchgate.net These metabolites are then channeled into central metabolic pathways.
Therefore, based on the degradation pathway of 2-butoxyethanol, the expected biodegradation metabolites of 1-butoxy-2-propanol (the hydrolysis product of this compound) would be analogous, leading to the formation of corresponding carboxylic acids and alcohols.
Table 2: Potential Biodegradation Metabolites of this compound
| Precursor Compound | Initial Transformation | Primary Metabolites | Secondary Metabolites |
| This compound | Hydrolysis | 1-Butoxy-2-propanol, Acetic acid | |
| 1-Butoxy-2-propanol | Oxidation & Ether Cleavage | 1-Butoxy-2-propanoic acid, Propylene glycol, Butanol | Butanoic acid |
Atmospheric Chemistry of this compound: Photolytic and Oxidative Processes
In the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its volatility. ccme.ca The primary degradation pathway in the atmosphere is through reaction with photochemically produced hydroxyl radicals (•OH). researchgate.net Direct photolysis is not considered a significant removal process for glycol ethers and their acetates. ccme.ca
The rate of reaction with hydroxyl radicals determines the atmospheric lifetime of the compound. For propylene glycol ethers, atmospheric half-lives are estimated to range from 5.5 to 34.4 hours. researchgate.net More specifically, the atmospheric half-life for propylene glycol butyl ether has been estimated to be between 20 and 32 hours. ccme.ca
Sorption and Transport Phenomena of this compound in Environmental Matrices
The mobility of this compound in the environment is largely dictated by its partitioning behavior between soil, water, and air. Propylene glycol ethers generally exhibit high water solubility and low octanol-water partition coefficients (Kow), which indicates a low potential for sorption to soil and sediment. researchgate.net
For propylene glycol, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be low, suggesting high mobility in soil. interchimie.fr Similarly, for propylene glycol monomethyl ether acetate (PGMEA), a related compound, a low partition coefficient (Log Kow of 0.36) and high water solubility suggest high mobility in soil. geminiwoodfinishes.com The Koc value for n-butyl acetate is estimated to be 19, also indicating very high mobility in soil. geminiwoodfinishes.com
Given these characteristics for similar compounds, this compound is expected to have a low affinity for soil organic matter and thus be mobile in the subsurface environment. nih.gov Its high water solubility will facilitate its transport into groundwater. ccme.ca Volatilization from water surfaces is not expected to be a major fate process due to its high solubility and relatively low vapor pressure. ccme.ca
Table 3: Physicochemical Properties Influencing Environmental Transport
| Compound | Log Kow | Water Solubility | Estimated Soil Mobility | Reference |
| Propylene Glycol | -1.07 | High | High | interchimie.fr |
| Propylene Glycol Monomethyl Ether Acetate | 0.36 | 19.8 g/100 mL | High | geminiwoodfinishes.comnih.gov |
| n-Butyl Acetate | 2.3 | Low | Very High | geminiwoodfinishes.com |
| 1-Butoxy-2-propanol | 1.2 | Moderate | High | echemi.com |
Analytical Chemistry Research for 2 Butoxy 1 Methylethyl Acetate
Chromatographic Method Development for Separation and Quantification of 2-Butoxy-1-methylethyl Acetate (B1210297)
Chromatography is the cornerstone for separating 2-Butoxy-1-methylethyl acetate from complex matrices. Both gas and liquid chromatography play significant roles, often coupled with powerful detectors for precise quantification.
Gas chromatography is the predominant technique for analyzing volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification, even at trace levels. The methodology involves volatilizing the sample and passing it through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase.
Standard methods for similar glycol ethers, such as OSHA Method 83 for 2-butoxyethyl acetate, demonstrate the typical approach. osha.govkeikaventures.com Samples are often collected on an adsorbent like charcoal, desorbed with a solvent mixture (e.g., methylene (B1212753) chloride/methanol), and then injected into the GC system. osha.govkeikaventures.com While flame ionization detectors (FID) are common for quantification, mass spectrometry is unparalleled for definitive identification, providing a unique fragmentation pattern or "fingerprint" for the molecule. iarc.frnist.govrsc.org For complex atmospheric samples containing hundreds of volatile organic compounds (VOCs), comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation by using two columns with different selectivities. copernicus.org
Research findings indicate that GC-MS has been successfully used to identify the related isomer, 2-butoxyethyl acetate, as a component in food products and in migration studies from food contact materials. sigmaaldrich.comatamanchemicals.com The principles of these methods are directly applicable to the analysis of this compound.
Table 1: Illustrative GC Parameters for Glycol Ether Acetate Analysis (based on similar compounds)
| Parameter | Condition | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., Nukol™, DB-WAX) | Provides high-resolution separation based on polarity. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |
| Oven Program | Temperature ramp (e.g., 50°C to 220°C) | Separates compounds based on their boiling points. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification and quantification. iarc.fr |
| Detection Limit | ng per injection (analytical) to µg per sample (overall) | Demonstrates the high sensitivity of the method. osha.gov |
While GC is favored for volatile esters, high-performance liquid chromatography (HPLC) serves as a complementary technique, particularly for analyzing less volatile metabolites or for matrices where direct injection into a hot GC inlet is not feasible. For instance, the primary metabolite of many glycol ethers, butoxyacetic acid (BAA), is often analyzed in biological samples like urine using HPLC with ultraviolet (UV) detection or by GC-MS after a derivatization step. iarc.frcdc.gov
The application of LC to this compound itself is less common but could be developed for specific applications, such as monitoring its degradation in aqueous solutions. A reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (like water and acetonitrile), would be a typical starting point. Derivatization to attach a chromophore or fluorophore to the molecule could enhance detection limits significantly. iarc.fr
Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment
Spectroscopy is indispensable for confirming the molecular structure of this compound and assessing its purity. Each technique provides a different piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise structure. ¹H NMR would confirm the presence and connectivity of all hydrogen atoms, for example, by showing characteristic signals for the methyl groups, the methylene groups of the butyl chain, and the methine group adjacent to the acetate. ¹³C NMR would identify all unique carbon environments in the molecule.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. The spectrum of this compound would be dominated by a strong absorption peak characteristic of the ester carbonyl group (C=O) around 1740 cm⁻¹, as well as C-O stretching vibrations for the ether and ester linkages.
Mass Spectrometry (MS) : As a standalone technique or coupled with GC, MS provides the molecular weight of the compound and a characteristic fragmentation pattern upon ionization. This pattern can be used to confirm the structure and for identification in unknown samples. nist.gov
Table 2: Spectroscopic Techniques for Characterization
| Technique | Information Provided | Application |
|---|---|---|
| NMR Spectroscopy | Detailed carbon-hydrogen framework and connectivity. | Unambiguous structural confirmation. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O). | Quick verification of functional groups and purity check. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Structural confirmation and identification in mixtures. nist.gov |
Development of Advanced Sensing and Monitoring Methodologies for this compound
Beyond traditional laboratory analysis, there is a growing interest in developing advanced methods for real-time or passive monitoring of chemical exposure.
One such approach involves the use of passive monitoring badges. afcintl.com These devices absorb airborne chemicals onto a solid adsorbent material over a period, acting like a pump without moving parts. afcintl.com After exposure, the badge is sent to a laboratory where the collected analyte is desorbed and analyzed, typically by GC-MS, to determine the time-weighted average (TWA) exposure concentration. This provides a cost-effective and low-maintenance method for personal occupational exposure monitoring. afcintl.com
Another advanced monitoring strategy is biomonitoring. This involves measuring the chemical or its metabolites in biological samples, such as urine or blood. iarc.fr For glycol ethers like this compound, the analysis of the metabolite butoxyacetic acid (BAA) in urine is a well-established biomarker of exposure. iarc.frcdc.gov This approach integrates exposure from all routes (inhalation, dermal) and provides a biologically relevant measure of the absorbed dose. iarc.frcdc.gov
Derivative Chemistry and Advanced Materials Research Involving 2 Butoxy 1 Methylethyl Acetate
Synthesis and Functionalization of 2-Butoxy-1-methylethyl Acetate (B1210297) Derivatives
The primary synthesis of 2-Butoxy-1-methylethyl acetate (also known as propylene (B89431) glycol n-butyl ether acetate, or PnBA) involves the reaction of propylene oxide with n-butanol, followed by acetylation. The initial reaction yields propylene glycol n-butyl ether (PnB), a mixture of isomers. This is typically followed by esterification with acetic acid or acetic anhydride (B1165640) to produce the acetate ester. atamanchemicals.com
Functionalization and Derivative Synthesis:
The functional groups of this compound—the ether and ester linkages—are the primary sites for creating derivatives.
Transesterification: This process is a key method for creating novel derivatives. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the acetyl group can be exchanged for a longer or more functionalized ester group. This can be used to modify the physical properties, such as boiling point and viscosity, for specific applications. The reaction is reversible and can be driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com For example, reacting PnBA with a higher alcohol like 2-ethylhexanol could yield 2-butoxy-1-methylethyl 2-ethylhexanoate, a heavier ester with different solvency characteristics. The use of tetraalkyl titanate catalysts has been shown to be effective in transesterification reactions involving related compounds. google.com
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to revert to the parent alcohol, 1-butoxy-2-propanol (B1222761), and acetic acid. This reaction is fundamental for analytical purposes and can be a first step in a multi-step synthesis where the hydroxyl group is required for subsequent reactions.
Functionalization of the Butyl Group: While more chemically challenging, the n-butyl group can theoretically be functionalized through various reactions, such as halogenation under specific conditions, to introduce new reactive sites on the molecule.
Synthesis via Alternative Alcohols: Derivatives can also be synthesized by starting with different ether alcohols. For instance, reacting 1-propoxy-2-propanol (B75130) with acetic anhydride would yield 2-propoxy-1-methylethyl acetate, an analogue with a shorter ether chain. google.com
A summary of potential synthetic pathways to create derivatives is presented below.
| Derivative Type | Synthetic Pathway | Reactants | Potential Properties |
| Higher Ester Analogues | Transesterification | This compound, Higher molecular weight alcohol (e.g., octanol) | Lower volatility, increased viscosity, altered solvency |
| Parent Alcohol | Hydrolysis | This compound, Water (with acid or base catalyst) | Introduction of a reactive hydroxyl group |
| Shorter Ether Analogues | Esterification | 1-Propoxy-2-propanol, Acetic Anhydride | Increased volatility, different solvency characteristics |
| Polyether Acetates | Esterification | Dipropylene glycol n-butyl ether (DPnB), Acetic Anhydride | Very low volatility, high boiling point, suitable as a coalescent |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how a chemical's structure influences its properties and behavior. For glycol ethers and their acetates, SAR principles are well-established and allow for reliable predictions of properties even when data for a specific compound is limited. researchgate.net The toxicity and physical properties of these compounds are strongly linked to their molecular structure. ecetoc.org
Key structural features influencing the activity of P-series glycol ether acetates like this compound include:
The Alkoxy Chain Length: The length of the alkyl group on the ether linkage (the butoxy group in this case) significantly impacts properties. Increasing the chain length generally leads to decreased water solubility, lower volatility, and a higher boiling point. ecetoc.org
Ester Group vs. Hydroxyl Group: The presence of the acetate group instead of a hydroxyl group (as in the parent PnB) lowers the polarity, reduces hydrogen bonding capability, and alters solvency. Acetates are generally more effective solvents for non-polar resins like nitrocellulose and epoxies. specialchem.comnih.gov
Propylene Oxide vs. Ethylene (B1197577) Oxide Base: P-series glycol ethers (derived from propylene oxide) like this compound are noted for having a different and generally more favorable toxicological profile than their E-series (ethylene oxide-based) counterparts. nih.gov The secondary hydroxyl group in the propylene-based structure leads to different metabolic pathways. ecetoc.org
The following table illustrates SAR principles for analogues of this compound.
| Structural Modification | Analogue Example | Expected Effect on Property | Rationale |
| Decrease Ether Chain | Propylene Glycol Propyl Ether Acetate | Increased volatility, higher water solubility | Lower molecular weight and shorter alkyl chain increase polarity. |
| Increase Ether Chain | Propylene Glycol Hexyl Ether Acetate | Decreased volatility, lower water solubility, higher viscosity | Higher molecular weight and longer alkyl chain decrease polarity. nih.gov |
| Remove Ester Group | Propylene Glycol n-Butyl Ether (PnB) | Increased polarity, ability to hydrogen bond, different solvency | Presence of a free hydroxyl group instead of the acetate ester. |
| Extend Polyether Chain | Dipropylene Glycol n-Butyl Ether Acetate (DPnBA) | Significantly lower volatility, increased viscosity, excellent coalescing aid | Higher molecular weight and more ether linkages. google.com |
| Change Isomer Base | 2-Butoxyethyl Acetate (E-series) | Different metabolic profile and toxicological properties | Based on an ethylene oxide backbone instead of propylene oxide. ecetoc.org |
Polymerization and Co-polymerization Studies Utilizing this compound-Derived Monomers
While this compound itself is not typically used as a monomer for polymerization, its primary role in the polymer industry is as a high-performance solvent. Its excellent solvency for a wide range of resins, coupled with its slow evaporation rate, makes it an ideal choice for coatings, inks, and adhesives. atamankimya.comlongchangchemical.com It acts as an effective coalescing agent and improves film formation. atamankimya.com
In the context of polymerization, this compound is particularly valuable as a polymerization solvent for creating high-solids acrylic resins. dow.com Its properties help to control the viscosity of the reaction medium and the resulting polymer solution. The use of such solvents is critical in producing polymers with specific molecular weights and distributions.
Monomers derived from this compound or its parent alcohol could be created, for example, by introducing a polymerizable group like an acrylate (B77674) or methacrylate. This would involve esterifying the hydroxyl group of 1-butoxy-2-propanol with acrylic acid or methacrylic acid. The resulting monomer, 1-butoxy-2-propyl acrylate, would combine the features of the glycol ether with the reactivity of an acrylate, potentially offering unique properties to the final polymer, such as flexibility and tailored surface properties.
| Polymer System | Role of Propylene Glycol Ether Acetates | Research Findings/Applications |
| Acrylic Resins | Polymerization Solvent | Used for high-solids acrylics; helps control viscosity and provides good flow. dow.com |
| Polyurethane Coatings | "Tail" Solvent | Slow evaporation rate allows for better leveling and film formation, preventing defects. doxuchem.com |
| Epoxy Resins | Solvent | Possesses strong solvency for epoxy resins, often used in combination with other solvents to optimize drying times. doxuchem.com |
| Waterborne Latex Paints | Coalescing Agent | Helps polymer particles fuse together as water evaporates, forming a continuous, durable film. atamankimya.com |
Role of this compound as an Intermediate in Specialty Chemical Synthesis
Beyond its primary use as a solvent, this compound serves as an intermediate or a crucial reaction medium in the synthesis of various specialty chemicals. Its ability to dissolve a wide range of reactants and its relatively high boiling point make it suitable for conducting reactions that require elevated temperatures.
For instance, in the synthesis of complex organic molecules, such as certain agricultural chemicals or active pharmaceutical ingredients, the choice of solvent is critical. A solvent like this compound can facilitate the reaction by ensuring all components remain in a single phase, and its slow evaporation helps maintain stable reaction conditions.
A significant application is its use as a reaction medium for the synthesis of resins and polymers themselves, as detailed in the previous section. In this context, it is not just a passive solvent but an active component of the process that enables the creation of the final specialty material. dow.com
Furthermore, through transesterification reactions, it can serve as a direct intermediate for producing other specialty esters. A patent describes the transesterification of a pyridinyloxyacetate with alcohols like 2-butoxy-1-propanol to create larger, more complex herbicidal esters. google.com This demonstrates its role as a building block, providing the 2-butoxy-1-methylethyl group to a new molecule.
| Industry | Application | Function of this compound |
| Coatings & Resins | Synthesis of acrylic, epoxy, and polyurethane resins | Reaction medium, viscosity control agent, coalescent. dow.comdoxuchem.com |
| Printing Inks | Formulation of high-performance inks | Solvent for binders and pigments, controls drying characteristics. atamankimya.com |
| Agrochemicals | Synthesis of complex ester-based herbicides | Reactant in transesterification to introduce the alkoxy-ester moiety. google.com |
| Electronics | Cleaning formulations and photoresist solvents | Used as a high-purity solvent for cleaning and in the formulation of photoresist solutions for semiconductor manufacturing. mdpi.com |
Computational and Theoretical Chemistry Studies of 2 Butoxy 1 Methylethyl Acetate
Quantum Chemical Calculations on Molecular Structure, Conformation, and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule like 2-butoxy-1-methylethyl acetate (B1210297) at the atomic level. These methods, particularly Density Functional Theory (DFT), are used to predict molecular geometry, explore conformational landscapes, and describe electronic properties.
Molecular Structure and Conformation:
For a flexible molecule such as 2-butoxy-1-methylethyl acetate, numerous conformations exist due to the rotation around its single bonds. Quantum chemical calculations can identify the most stable conformers by optimizing the geometry and calculating the corresponding energies. For related glycol ethers, such as propylene (B89431) glycol n-propyl ether (PnP), DFT calculations have been employed to find the lowest energy conformers. uni-regensburg.de It is expected that for this compound, the most stable conformations would seek to minimize steric hindrance between the butoxy, methyl, and acetate groups.
A systematic conformational search would typically be performed, followed by geometry optimization of the resulting structures using a functional like B3LYP with a suitable basis set (e.g., cc-pVDZ). acs.org The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.
Electronic Properties:
Quantum chemical calculations also provide insights into the electronic structure, which governs the molecule's reactivity and intermolecular interactions. Key electronic properties that would be calculated for this compound include the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability.
Studies on similar compounds, like those using COSMO-type (Conductor-like Screening Model) quantum chemical calculations, allow for the determination of molecular descriptors related to electrostatic interactions. preprints.orgmdpi.com These descriptors are derived from the distribution of molecular surface charges and are essential for understanding solvation and interaction energies. preprints.orgmdpi.com
Table 1: Predicted Electronic Properties for a Representative Glycol Ether (Propylene Glycol)
| Property | Description | Predicted Value (Example) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | - |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | - |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | - |
| Dipole Moment | Measure of the net molecular polarity | - |
| Surface Charge Distribution | Distribution of electrostatic potential on the molecular surface | - |
| Note: Specific values for this compound are not available in the cited literature. This table illustrates the types of properties that would be calculated. |
Molecular Dynamics Simulations for Intermolecular Interactions and Phase Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of molecules in condensed phases (liquid or gas). acs.org By simulating the movement of a large number of this compound molecules over time, MD can provide detailed information about intermolecular interactions and macroscopic properties.
Intermolecular Interactions:
MD simulations, using a suitable force field (e.g., OPLS-AA), can characterize the nature and strength of intermolecular interactions. ligandbook.org For this compound, these would primarily be van der Waals forces and dipole-dipole interactions. The simulations would reveal how molecules orient themselves with respect to their neighbors and the extent of local ordering. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding a molecule at a certain distance from another, providing a picture of the liquid structure.
Studies on mixtures of ionic liquids with cosolvents like acetate-based compounds have successfully used MD simulations to analyze hydrogen bonding and other intermolecular forces that dictate the mixture's properties. acs.org
Phase Behavior:
MD simulations can also be used to predict various physical properties of this compound, such as its density, viscosity, and diffusion coefficient, as a function of temperature and pressure. This is achieved by analyzing the trajectories of the simulated molecules. For instance, simulations of binary mixtures containing glycol ethers have been performed to understand their thermodynamic properties. researchgate.net
Table 2: Properties Obtainable from Molecular Dynamics Simulations
| Property | Description |
| Density | Mass per unit volume of the liquid phase. |
| Viscosity | A measure of a fluid's resistance to flow. |
| Diffusion Coefficient | A measure of the rate of molecular diffusion. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a reference particle. |
| Heat of Vaporization | The energy required to transform a given quantity of a substance from a liquid into a gas. |
| Note: This table lists properties that can be determined via MD simulations; specific values for this compound are not available in the cited literature. |
In Silico Prediction of Reactivity and Mechanistic Pathways for this compound
In silico methods are instrumental in predicting the chemical reactivity of a compound and elucidating the mechanisms of its reactions.
Reactivity Prediction:
The electronic properties calculated using quantum chemistry (Section 7.1) are direct indicators of reactivity. For example, the regions of the molecule with the highest HOMO density are susceptible to electrophilic attack, while regions with the lowest LUMO density are prone to nucleophilic attack. The molecular electrostatic potential (MEP) map would visually identify the electron-rich (negative potential) and electron-poor (positive potential) sites, which are likely centers of reactivity.
Mechanistic Pathways:
Computational methods can be used to model the reaction pathways of processes such as hydrolysis, oxidation, or thermal decomposition. For the synthesis of propylene glycol butyl ether, a precursor to the acetate, DFT calculations have been used to understand the reaction pathways and associated energies. acs.orgresearchgate.net Similarly, the isomerization of propylene oxide, a key starting material for propylene glycol ethers, has been studied using quantum chemical calculations to map out the potential energy surface, identifying transition states and intermediates. acs.org
For this compound, a key reaction to study would be its hydrolysis to form 2-butoxy-1-methylethanol and acetic acid. Computational modeling could determine the activation energy for this reaction under different conditions (e.g., acid or base catalysis). Studies on the synthesis of propylene glycol methyl ether acetate (PGMEA) have utilized kinetic modeling and process simulation, which rely on underlying reaction mechanisms. mdpi.com
Furthermore, in silico models are increasingly used to predict toxicological endpoints by combining kinetic modeling with in vitro data. oup.comresearchgate.netnih.gov For glycol ethers, physiologically based kinetic (PBK) models have been developed to predict the in vivo dose-response for developmental toxicity based on the kinetics of the parent compound and its metabolites. oup.com
Table 3: Example of a Calculated Reaction Parameter (for a related reaction)
| Reaction | Computational Method | Calculated Parameter | Value |
| Propylene Oxide Isomerization | CCSD(T)/cc-pVDZ//B3LYP/cc-pVDZ | Activation Energy (C-C bond cleavage) | ~250 kJ/mol |
| Note: This table provides an example of a calculated parameter for a related reaction to illustrate the type of data obtained from mechanistic studies. acs.org The value is approximate and pertains to the specific reaction shown. |
Future Research Directions and Emerging Trends in 2 Butoxy 1 Methylethyl Acetate Chemistry
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Process Optimization
Optimize Synthesis Conditions: AI can predict optimal reaction conditions such as temperature, catalyst choice, and reactant ratios to maximize yield and purity while minimizing energy consumption and waste. chemcopilot.combeilstein-journals.org Bayesian optimization, for instance, has shown excellent performance in optimizing chemical reaction parameters by balancing exploration of new conditions with exploitation of known successful outcomes. mdpi.combohrium.com
Predict Physicochemical Properties: A thorough understanding of a solvent's properties is crucial for its application. acs.org ML models can accurately predict properties like viscosity, boiling point, and solvency power for new formulations containing 2-Butoxy-1-methylethyl acetate (B1210297), accelerating product development. chemengineerkey.com
Discover Novel Solvent Blends: By modeling complex interactions between different molecules, AI can identify novel solvent blends that include 2-Butoxy-1-methylethyl acetate, tailored for specific applications with enhanced performance characteristics. researchgate.net This can lead to the development of high-performance coatings, inks, and cleaners. solventis.nettaminkalatak.com
The table below illustrates potential areas where AI and ML can be applied to optimize processes related to this compound.
| Area of Application | AI/ML Technique | Potential Outcome |
| Synthesis Route Planning | Retrosynthesis Models | Identification of more efficient and sustainable synthetic pathways. beilstein-journals.org |
| Reaction Condition Optimization | Bayesian Optimization | Increased yield, reduced impurities, and lower energy consumption. mdpi.combohrium.com |
| Formulation Development | Predictive Modeling | Faster development of new coatings, inks, and cleaners with desired properties. chemcopilot.com |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Accurate prediction of solvent performance, reducing the need for extensive lab testing. chemengineerkey.com |
Innovations in Environmental Remediation Technologies for this compound Contamination
As with many industrial solvents, the potential for environmental contamination is a key concern. Research into effective remediation technologies for glycol ethers and their acetates is crucial for environmental stewardship. nih.govsolventsandpetroleum.com While this compound has not been found at any of the 1,430 current or former National Priorities List (NPL) hazardous waste sites, its parent compound, 2-butoxyethanol (B58217), has been identified at 20 of these sites. cdc.govcdc.gov
Future research is likely to focus on advanced and sustainable methods for treating contamination in soil and water. nih.gov Key areas of innovation include:
Bioremediation: This approach utilizes microorganisms to break down contaminants into less harmful substances. Studies on related glycol ethers have shown that they are biodegradable. alliancechemical.com Research into identifying and engineering specific microbial consortia with high efficiency for degrading this compound could lead to cost-effective in-situ remediation strategies. A study on the removal of airborne propylene (B89431) glycol monomethyl ether acetate (PGMEA) using a biofilter packed with fern chips demonstrated high removal efficacy, suggesting the potential of bioremediation for air pollution control as well. nih.gov
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals to oxidize and mineralize organic pollutants. nih.gov Research into optimizing AOPs, such as UV/H₂O₂, Fenton, and photo-Fenton processes, for the specific degradation of this compound in wastewater could provide a rapid and effective treatment solution. nih.gov It is important to note that abiotic degradation can produce other toxic byproducts, such as aldehydes, which would need to be managed. nih.gov
Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. Investigating plant species that can effectively take up and metabolize this compound from contaminated soil and groundwater presents a green and aesthetically pleasing remediation alternative.
The following table summarizes emerging environmental remediation technologies and their potential applicability to this compound contamination.
| Remediation Technology | Mechanism of Action | Potential Advantages |
| Bioremediation | Microbial degradation of the compound. | Cost-effective, sustainable, and can be applied in-situ. nih.gov |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to mineralize the compound. | Rapid and effective for treating high concentrations in wastewater. nih.gov |
| Phytoremediation | Uptake and metabolism of the compound by plants. | Environmentally friendly, low-cost, and improves aesthetics of the site. |
Exploration of Novel Industrial and Chemical Applications for this compound
This compound, a propylene glycol ether (P-series), is already a versatile solvent valued for its performance in coatings, inks, and cleaners. solventis.netjrhessco.com Its favorable toxicological profile compared to ethylene (B1197577) glycol ethers (E-series) has driven its adoption in many formulations. solventis.net Future research is expected to uncover new applications and expand its use in high-growth sectors.
The global market for Propylene Glycol Methyl Ether Acetate (PGMEA), a closely related compound, is projected to grow significantly, driven by demand in the electronics and automotive industries. giiresearch.comdataintelo.comfactmr.com This trend suggests a bright future for other P-series glycol ether acetates as well.
Potential areas for novel applications include:
Electronics Manufacturing: The demand for high-purity solvents in the production of semiconductors, LCDs, and other electronic components is rapidly increasing. dataintelo.commdpi.comresearchgate.net Research into the use of ultra-high-purity this compound as a precision cleaning agent or as a solvent in photoresist formulations could open up significant opportunities in this high-value market. researchgate.net
Advanced Coatings and Inks: The development of new high-performance and environmentally friendly coatings, such as waterborne and high-solids formulations, requires advanced solvents. alliancechemical.com this compound's excellent solvency for a wide range of resins, including acrylics, epoxies, and polyurethanes, makes it a strong candidate for these next-generation systems. solventis.netjrhessco.com
Pharmaceutical and Agrochemical Formulations: The compound's low toxicity and good solvency may make it suitable as a solvent or co-solvent in the formulation of certain pharmaceutical and agrochemical products, pending further research and regulatory approval. jrhessco.comtaminkalatak.com
Specialty Cleaning Products: As industries move towards greener and more effective cleaning solutions, there is an opportunity to develop specialized cleaning formulations based on this compound for applications such as industrial degreasing and precision metal cleaning. solventis.netalliancechemical.com
The table below outlines potential novel applications for this compound and the key properties that make it suitable for these uses.
| Potential Application | Relevant Properties of this compound | Projected Market Driver |
| Electronics Grade Solvent | High purity, controlled evaporation rate, good solvency. mdpi.comresearchgate.net | Growth of the semiconductor and display industries. dataintelo.comfactmr.com |
| High-Performance Coatings | Excellent solvency for various resins, good coupling agent. solventis.netjrhessco.com | Demand for durable and environmentally friendly coatings. alliancechemical.com |
| Agrochemical Formulations | Low toxicity, good solvency for active ingredients. solventis.netjrhessco.com | Need for safer and more effective agricultural products. |
| Industrial Degreasers | Strong solvency for oils and greases, water miscibility. alliancechemical.com | Shift towards high-performance, safer industrial cleaners. |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling glycol ether acetates like 2-Butoxy-1-methylethyl acetate in laboratory settings?
- Methodological Answer:
- Engineering Controls: Use local exhaust ventilation and ensure well-ventilated workspaces to limit vapor exposure .
- PPE: Wear chemical-resistant gloves (tested to EN 374 standards), safety goggles, and lab coats. Conduct glove permeability tests before reuse .
- Hygiene Practices: Avoid eating/drinking in labs, wash hands after handling, and store separately from food items .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥10 minutes. Do not induce vomiting if ingested .
Q. How can researchers verify the purity and stability of glycol ether acetates prior to experimental use?
- Methodological Answer:
- Purity Analysis: Use gas chromatography (GC) with flame ionization detection (FID) to assess purity (≥98% by GC is typical for similar compounds) .
- Stability Testing: Conduct accelerated stability studies under varying temperatures (e.g., -20°C to 40°C) and humidity levels. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) for ester bond integrity .
- Water Content: Employ Karl Fischer titration to ensure water content ≤0.2% (critical for moisture-sensitive reactions) .
Advanced Research Questions
Q. What experimental design strategies minimize aerosol formation when using this compound in high-temperature reactions?
- Methodological Answer:
- Temperature Modulation: Use jacketed reactors with precise temperature control (±1°C) to avoid boiling points (e.g., ~102°C for 2-Butoxyethyl acetate) .
- Closed Systems: Implement reflux condensers or sealed reaction vessels to capture vapors and reduce aerosol release .
- Alternative Solvents: Compare aerosol generation rates with structurally similar solvents (e.g., propylene glycol ether acetates) using laser diffraction particle analyzers .
Q. How can computational models predict the reactivity of this compound under varying pH conditions?
- Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model hydrolysis kinetics, focusing on ester bond cleavage mechanisms at acidic (pH <4) or alkaline (pH >10) conditions .
- Molecular Dynamics (MD): Simulate solvent interactions in aqueous/organic biphasic systems to predict partitioning behavior and stability .
- Validation: Cross-reference computational results with experimental LC-MS data to identify hydrolysis products (e.g., acetic acid, 2-butoxy-1-methylethanol) .
Data Contradictions and Limitations
- Safety Classification: While 2-Methoxy-1-methylethyl acetate is classified as non-hazardous under CLP regulations , structurally similar compounds (e.g., allyl acetates) may pose flammability or toxicity risks . Researchers must validate hazards via in silico tools (e.g., EPA EPI Suite) or experimental toxicity assays.
- Physical Properties: Boiling points and solubility data vary across homologs (e.g., 2-Butoxyethyl acetate: 102°C ; Diethylene glycol monobutyl ether acetate: 124-17-4 ). Always confirm properties experimentally for precise applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
